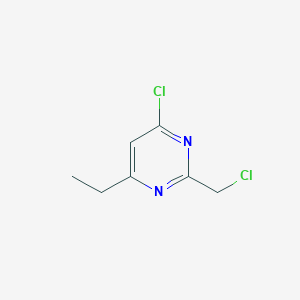
4-Chloro-2-(chloromethyl)-6-ethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. For instance, a synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines has been reported via a cost-effective and eco-friendly approach . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis
The molecular structure of a compound can be determined by single-crystal XRD analysis . An intermolecular contact of the compound can be visually analyzed by Hirshfeld surface analysis .Chemical Reactions Analysis
E2 reactions are typically seen with secondary and tertiary alkyl halides, but a hindered base is necessary with a primary halide. The mechanism by which it occurs is a single step concerted reaction with one transition state .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be evaluated by various methods such as FTIR and FT-Raman spectral analysis, UV–Visible spectral analysis, Thermal TG/DTA thermogram analysis, and mechanical Vickers hardness analysis .Applications De Recherche Scientifique
Synthesis of Antiviral Agents
4-Chloro-2-(chloromethyl)-6-ethylpyrimidine derivatives have been explored for their antiviral activities. A study describes the synthesis of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, highlighting their inhibition against a range of viruses including herpes simplex, varicella-zoster, cytomegalovirus, and human immunodeficiency virus (HIV), demonstrating pronounced activity especially against retroviruses (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Precursors for Synthetic Anticancer Drugs
4,6-Dichloro-2-methylpyrimidine, a closely related compound, serves as an important intermediate for synthetic anticancer drugs such as dasatinib. The optimal synthesis conditions for this intermediate were explored, underscoring its utility in drug development processes (Guo Lei-ming, 2012).
Electrochemical Synthesis Applications
Electrochemical methods have been utilized for the synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, showcasing a mild and efficient approach to coupling reactions (Sengmany, Gall, & Léonel, 2011).
Antiretroviral Activity
Another study focused on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing their antiretroviral activity, especially against human immunodeficiency virus (HIV), which highlights the potential therapeutic applications of these derivatives (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Nonlinear Optical Properties
Research into thiopyrimidine derivatives, including those related to 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine, has explored their structural parameters and nonlinear optical properties. Such studies contribute to understanding these compounds' potential in optoelectronic applications (Hussain et al., 2020).
Solubility Studies
The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents was thoroughly investigated, providing crucial information for pharmaceutical formulation and process development (Yao, Xia, & Li, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-(chloromethyl)-6-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-2-5-3-6(9)11-7(4-8)10-5/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKQJZYHILVROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-6-ethylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

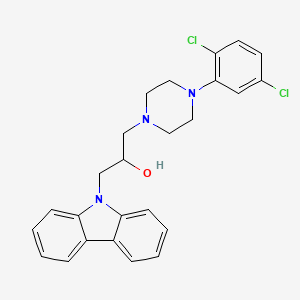



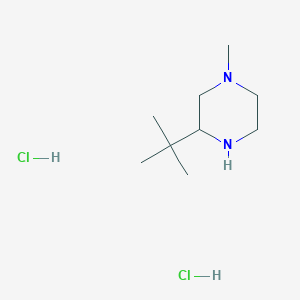
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2822990.png)
![N-[3-pyridin-2-yl-5-(thiomorpholin-4-ylcarbonyl)isothiazol-4-yl]acetamide](/img/structure/B2822991.png)
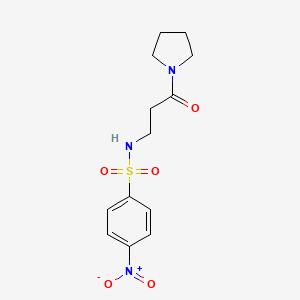
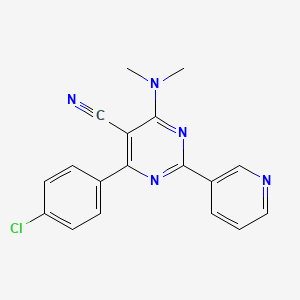

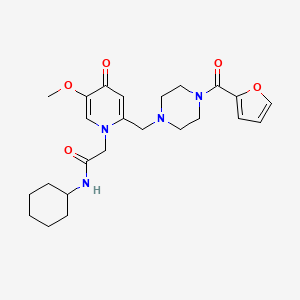
![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822999.png)
![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)